![molecular formula C9H8O2S2 B3387995 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid CAS No. 85504-38-7](/img/structure/B3387995.png)
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid
Overview
Description
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid (MTTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of thiophene acetic acid , which has attracted attention as a precursor to functionalized derivatives of polythiophene . Polythiophenes are often used in organic electronics due to their electronic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Thiophene derivatives are known to interact with various biological systems and can influence a variety of biochemical pathways .
Pharmacokinetics
The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Thiophene derivatives have been studied for their potential applications in various fields, including organic electronics and medicinal chemistry .
Action Environment
The action, efficacy, and stability of 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its interaction with biological targets .
Advantages and Limitations for Lab Experiments
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid has several advantages for lab experiments, including its stability and ease of synthesis. However, its low solubility in water and limited availability may limit its use in certain experiments.
Future Directions
Future research on 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid could focus on further elucidating its mechanism of action, exploring its potential use as a drug candidate for various diseases, and investigating its potential use as a material for organic electronics and sensors. Additionally, more studies could be conducted to investigate the safety and toxicity of this compound.
Scientific Research Applications
2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid has been studied for its potential use in various fields, including as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has also been investigated for its potential use as a material for organic electronics and sensors.
properties
IUPAC Name |
2-(5-methylthieno[2,3-b]thiophen-3-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-5-2-7-6(3-8(10)11)4-12-9(7)13-5/h2,4H,3H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNSEOCMXZFVFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)SC=C2CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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